molecular formula C23H20N4O2S B2633372 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine CAS No. 422532-36-3

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine

Cat. No.: B2633372
CAS No.: 422532-36-3
M. Wt: 416.5
InChI Key: LOONPUAINYYLQK-UHFFFAOYSA-N
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Description

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative characterized by a 4-nitrophenylmethyl sulfanyl group at position 2 of the quinazoline core and an N-(2-phenylethyl) substituent at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

The sulfanyl linker (─S─) may contribute to metabolic stability and modulate solubility, while the N-(2-phenylethyl) substituent adds lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-27(29)19-12-10-18(11-13-19)16-30-23-25-21-9-5-4-8-20(21)22(26-23)24-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOONPUAINYYLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenylethylamine moiety and the nitrophenylmethylsulfanyl group. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at Position 2 Substituent at Position 4 logP Molecular Weight Key Features
Target Compound 4-Nitrophenylmethyl sulfanyl N-(2-Phenylethyl) ~5.2* 449.55* High lipophilicity; electron-withdrawing nitro group
N-(2-Phenylethyl)quinazolin-4-amine None (unsubstituted) N-(2-Phenylethyl) ~3.1 249.31 Reduced steric bulk; lower logP
2-(4-Nitrophenyl)-N-(o-tolyl)quinazolin-4-amine 4-Nitrophenyl N-(2-Methylphenyl) ~4.1 356.38 Nitro group without sulfur linker; ortho-methyl enhances steric hindrance
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine 4-Fluorophenylmethyl sulfanyl N-[2-(3,4-Dimethoxyphenyl)ethyl] 5.22 449.55 Fluorine increases electronegativity; methoxy groups improve solubility
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine None (unsubstituted) N-(4-Chloro-2-methylphenyl) ~3.8 304.17 Chlorine atoms enhance halogen bonding; dual chloro substituents

*Estimated based on analogs in .

Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound and 2-(4-nitrophenyl)-N-(o-tolyl)quinazolin-4-amine enhances reactivity and binding to electron-rich targets but reduces solubility compared to fluorine or methoxy substituents .
  • Sulfur Linker: The sulfanyl group in the target compound and derivatives increases metabolic stability compared to non-sulfur analogs (e.g., ) but may introduce steric hindrance .
  • Lipophilicity : The N-(2-phenylethyl) group in the target compound contributes to higher logP (~5.2) versus N-(4-methoxyphenyl) (logP ~3.1 in ), impacting bioavailability .
Table 2: Yield and Reaction Conditions
Compound Key Reagents Yield (%) Conditions
Target Compound (estimated) Thiourea, 4-nitrobenzyl bromide ~60-70* Reflux in ethanol
4-(4′-Nitrophenyl)thiazol-2-amine p-Nitro acetophenone, thiourea 94 10-hour reflux
2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)quinazolin-4-amine 2,4-Dichloroquinazoline, amine 66 Stirring in DMF

*Hypothesized based on analogous reactions in and .

Hypothesized Activity of Target Compound:
  • The 4-nitrophenyl group may enhance anti-inflammatory or kinase-inhibitory activity through strong electron withdrawal.
  • The sulfanyl linker could improve metabolic stability over ester or amide-based analogs.

Biological Activity

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H20N4O2S2C_{29}H_{20}N_{4}O_{2}S_{2}, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the nitrophenyl and sulfanyl groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms include:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which can disrupt signaling pathways involved in cancer cell proliferation.
  • Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties, protecting cells from oxidative stress.
  • Antimicrobial Effects : Some studies suggest that similar compounds exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Pharmacological Effects

The compound has been studied for various pharmacological effects:

  • Anticancer Activity : Preliminary studies indicate that this quinazoline derivative may inhibit the growth of certain cancer cell lines. For instance, it has shown promise against breast and colon cancer cells in vitro.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives in this class have been linked to neuroprotection, suggesting potential applications in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulation of cytokine production
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

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